REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])(C)[C:3]([Cl:5])=[O:4].[CH:8](=[O:12])[CH:9]([CH3:11])[CH3:10].Cl[CH2:14]Cl>>[CH3:10][C:9]([CH3:14])([CH3:11])[C:8]([O:4][CH:3]([Cl:5])[CH:2]([CH3:7])[CH3:1])=[O:12]
|
Name
|
fused zinc chloride
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
9.08 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
16.18 g
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature <25° C
|
Type
|
WASH
|
Details
|
washed with a solution of sodium acetate (50 mL, 20%)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under low vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)OC(C(C)C)Cl)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |